![molecular formula C16H23NO4S B245626 Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)

Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

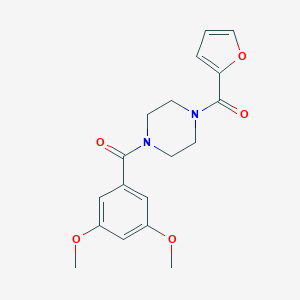

Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons, and has been used to investigate the role of the noradrenergic system in various physiological and pathological conditions. In

Wirkmechanismus

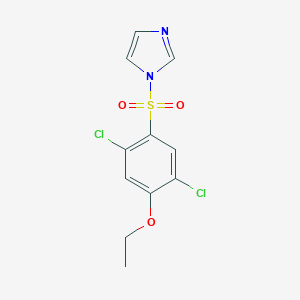

Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate is a selective neurotoxin that targets noradrenergic neurons by binding to the norepinephrine transporter (NET) and inducing its internalization. This leads to the depletion of norepinephrine in the noradrenergic neurons, which eventually results in their degeneration. The mechanism of action of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate is shown in Figure 2.

Biochemical and physiological effects:

The administration of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate leads to a selective depletion of norepinephrine in the noradrenergic neurons, without affecting other neurotransmitter systems. This results in a range of biochemical and physiological effects, including changes in behavior, cognition, and physiology. For example, Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate has been shown to induce hyperactivity, anxiety-like behavior, and impaired learning and memory in animal models. It has also been shown to affect cardiovascular function, thermoregulation, and immune function.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate has several advantages as a research tool. It is a selective neurotoxin that targets noradrenergic neurons, which allows for the investigation of the specific role of the noradrenergic system in various physiological and pathological conditions. It is also relatively easy to administer and has a well-characterized mechanism of action. However, there are also some limitations to the use of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate in lab experiments. For example, the depletion of norepinephrine is not complete, and there may be compensatory changes in other neurotransmitter systems. The effects of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate may also vary depending on the dose, route of administration, and timing of the treatment.

Zukünftige Richtungen

There are several possible future directions for the use of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate in scientific research. One direction is to investigate the role of the noradrenergic system in other neurological and psychiatric disorders, such as depression, anxiety disorders, and schizophrenia. Another direction is to investigate the potential therapeutic applications of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate, such as in the treatment of neurodegenerative diseases. Additionally, further research is needed to optimize the administration protocol of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate, and to better understand the compensatory changes in other neurotransmitter systems that may occur after noradrenergic denervation.

Conclusion:

In conclusion, Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate is a selective neurotoxin that has been widely used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. It has a well-characterized mechanism of action, and has several advantages and limitations as a research tool. There are also several possible future directions for the use of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate in scientific research, including the investigation of its role in other neurological and psychiatric disorders, and the exploration of its potential therapeutic applications.

Synthesemethoden

The synthesis of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate involves the reaction of 3,4-dimethylphenylsulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction yields Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate as a white solid, which can be purified by recrystallization or chromatography. The chemical structure of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate is shown in Figure 1.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate has been widely used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. It has been used to induce selective lesions in the noradrenergic neurons in animal models, and to study the effects of noradrenergic denervation on behavior, cognition, and physiology. Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate has also been used to investigate the role of the noradrenergic system in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Eigenschaften

Molekularformel |

C16H23NO4S |

|---|---|

Molekulargewicht |

325.4 g/mol |

IUPAC-Name |

ethyl 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate |

InChI |

InChI=1S/C16H23NO4S/c1-4-21-16(18)14-7-9-17(10-8-14)22(19,20)15-6-5-12(2)13(3)11-15/h5-6,11,14H,4,7-10H2,1-3H3 |

InChI-Schlüssel |

NECKYNQVUKQFAZ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C |

Kanonische SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C |

Löslichkeit |

4.5 [ug/mL] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)

![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)

![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)

![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)

![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)